Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide

Description

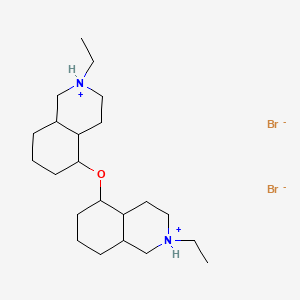

Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide (CID 29559) is a bicyclic tertiary amine derivative with a molecular formula of C₂₂H₄₀N₂O·2HBr. Its structure comprises two decahydroisoquinoline moieties linked via an oxygen bridge at the 5,5'-positions, each bearing an ethyl substituent at the 2-position. The dihydrobromide salt enhances its solubility in polar solvents, making it suitable for biochemical applications .

Key structural features include:

- SMILES:

CCN1CCC2C(C1)CCCC2OC3CCCC4C3CCN(C4)CC - InChIKey:

PJKAFPBFEUQQTI-UHFFFAOYSA-N - Predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 193.7 Ų, [M-H]⁻: 197.9 Ų), indicative of a moderately bulky molecular geometry .

The compound is cataloged under supplier code T32227 and is marketed as a bioactive chemical, though its specific biological targets or mechanisms remain uncharacterized in available literature .

Properties

CAS No. |

19372-98-6 |

|---|---|

Molecular Formula |

C22H41BrN2O |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

2-ethyl-5-[(2-ethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)oxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline;hydrobromide |

InChI |

InChI=1S/C22H40N2O.BrH/c1-3-23-13-11-19-17(15-23)7-5-9-21(19)25-22-10-6-8-18-16-24(4-2)14-12-20(18)22;/h17-22H,3-16H2,1-2H3;1H |

InChI Key |

HELFCLYZDPDNHQ-UHFFFAOYSA-N |

SMILES |

CC[NH+]1CCC2C(C1)CCCC2OC3CCCC4C3CC[NH+](C4)CC.[Br-].[Br-] |

Canonical SMILES |

CCN1CCC2C(C1)CCCC2OC3CCCC4C3CCN(C4)CC.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide |

Origin of Product |

United States |

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Applications

Isoquinoline derivatives are known for their significant pharmacological properties. Research indicates that they exhibit a range of biological activities, including:

- Anticonvulsant Activity : A study synthesized novel isoquinoline derivatives and evaluated their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test. One compound demonstrated significant anticonvulsant activity with an ED50 value of 63.31 mg/kg, indicating a potential for further development as an anticonvulsant drug .

- Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer effects. In vitro studies showed that certain isoquinoline compounds exhibited cytotoxic effects against breast cancer cell lines (MCF-7), indicating potential as anticancer agents .

- Antimicrobial Activity : Isoquinoline alkaloids have shown selective inhibitory activity against various pathogens. For instance, certain derivatives isolated from deep-sea fungi demonstrated significant antibacterial properties .

Synthesis and Characterization

The synthesis of isoquinoline derivatives typically involves several chemical reactions, including alkylation and cyclization processes. For example, the synthesis of isoquinoline compounds often employs thionation and hydrazine reactions to modify existing structures, enhancing their biological activity . Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of isoquinoline derivatives. Research has shown that modifications at specific positions on the isoquinoline nucleus can significantly impact biological activity. For instance, substitutions at C-7 of the isoquinoline structure were found to influence both antimicrobial efficacy and cytotoxicity against cancer cells .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating 3,4-dihydroisoquinolin derivatives, one compound (9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one) was found to have a protective index greater than 7.9 in MES tests, indicating a promising safety profile compared to existing anticonvulsants like valproate .

Case Study 2: Anticancer Activity

Research on newly synthesized isoquinoline derivatives revealed that certain compounds exhibited potent cytotoxicity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth . These findings suggest that isoquinoline derivatives could be further explored as potential chemotherapeutic agents.

Data Tables

Mechanism of Action

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide is a specific derivative that has shown potential in various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of bromine atoms suggests potential interactions with biological targets.

Isoquinoline derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many isoquinolines act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

- Receptor Modulation : Some isoquinoline compounds have been found to interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Certain isoquinoline derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Isoquinoline derivatives against common pathogens. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective properties of Isoquinoline derivatives showed that they could reduce oxidative stress markers in neuronal cell cultures. This effect was attributed to the modulation of antioxidant enzyme activities, indicating a promising avenue for treating neurodegenerative diseases.

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound revealed:

- Pharmacokinetics : The compound exhibited favorable absorption characteristics with a half-life conducive to therapeutic applications.

- Toxicity : Initial toxicity assessments indicated low cytotoxicity in vitro, supporting its safety profile for further development.

Comparison with Similar Compounds

Table 1: Key Properties of Isoquinoline Derivatives

Key Observations:

However, the dihydrobromide salt counterbalances this by improving aqueous solubility . The oxygen bridge in CID 29559 introduces conformational rigidity, which may influence receptor binding compared to flexible linkers in compounds like 2,2'-ethylenebis derivatives .

Analytical Signatures: CID 29559’s CCS values (193.7–203.1 Ų) reflect a larger molecular footprint than simpler isoquinoline derivatives, which could impact its behavior in mass spectrometry or ion mobility assays .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Isoquinoline, 5,5'-oxybis(decahydro-2-ethyl-, dihydrobromide?

- Methodological Answer: The compound can be synthesized via catalytic dehydration or cyclocondensation reactions. For example, structurally related oxybis(methylene) derivatives are synthesized using solid acid catalysts (e.g., Dowex 50WX8) under controlled temperatures (383–393 K) in dimethyl sulfoxide (DMSO) . Cyclocondensation reactions involving aldehydes and heterocyclic precursors (e.g., malononitrile derivatives) in pyridine or triethylamine are also viable, as demonstrated for diphenyl ether-based bis-heterocycles .

Q. What analytical techniques are recommended for characterizing purity and structural conformation?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ether-linked oxybis bridge and ethyl-substituted decahydroisoquinoline moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with >98% thresholds, as standard in bioactive compound libraries .

Q. What structural features influence the compound’s reactivity and bioactivity?

- Methodological Answer: The ether-linked oxybis bridge enhances rigidity and potential hydrogen-bonding interactions, while the decahydroisoquinoline core contributes to lipophilicity and stereochemical complexity. Ethyl groups may modulate solubility and steric effects. Comparative studies of similar oxybis(aminophenol) derivatives suggest that these features influence antioxidant and antitumor activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

- Methodological Answer: Stereoselectivity can be tuned via catalyst choice (e.g., chiral acids or bases) and solvent polarity. For example, DMSO promotes dehydration and ether formation in fructose-derived systems, while temperature gradients (383–393 K) influence reaction rates and isomer ratios in solid acid-catalyzed syntheses . Computational modeling (DFT) may predict favorable stereochemical pathways .

Q. What strategies resolve contradictions in kinetic data from competing synthesis methods?

- Methodological Answer: Discrepancies in rate constants (e.g., and for fructose-to-HMF conversion) arise from solvent effects or catalyst deactivation. Mechanistic studies using isotopic labeling (e.g., -DMSO) and in situ spectroscopy (FTIR, Raman) can clarify intermediate steps . Statistical tools like Arrhenius analysis differentiate temperature-dependent vs. catalyst-limited pathways .

Q. How to design bioactivity assays for this compound, and what structural analogs inform SAR studies?

- Methodological Answer: Prioritize assays targeting DNA repair (PARP inhibition) or epigenetic regulation, as seen in isoquinoline-diol analogs . Structure-activity relationship (SAR) studies should compare ethyl-substituted vs. unsubstituted decahydroisoquinoline derivatives. High-throughput screening (HTS) in cancer cell lines, combined with molecular docking (e.g., AutoDock Vina), identifies binding motifs to biological targets like topoisomerases .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid models assess binding affinities to enzymes like cytochrome P450. Pharmacophore mapping of the oxybis bridge and ethyl groups can prioritize targets, while machine learning (e.g., Random Forest) predicts toxicity profiles .

Q. How to address solubility challenges in biological assays?

- Methodological Answer: Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation improve aqueous solubility without denaturing proteins. Structural derivatization (e.g., PEGylation of the dihydrobromide salt) enhances biocompatibility, as demonstrated for similar isoquinoline salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.